(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C10H12BrN3O3 and a molecular weight of 302.12 g/mol. This compound is characterized by its bromine and nitro groups attached to a pyridine ring, which is further connected to a pyrrolidinyl group with a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination and nitration of pyridine derivatives. One common approach is the reaction of 2-aminopyridine with bromine and nitric acid to introduce the bromo and nitro groups, followed by cyclization with a suitable amine to form the pyrrolidinyl ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitrate esters.
Reduction: Amines.
Substitution: Alkylated or arylated pyridines.
Scientific Research Applications
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol: can be compared to other similar compounds, such as:
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the pyrrolidinyl group.
2-(5-Bromo-3-nitropyridin-2-yl)amino)ethanol: Similar nitro and bromo groups but different functional group at the end.
Uniqueness: The presence of the pyrrolidinyl group and methanol moiety in this compound makes it unique compared to other similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(5-bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c11-8-3-9(14(16)17)10(12-4-8)13-2-1-7(5-13)6-15/h3-4,7,15H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLFBYXQADTACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673855 | |
Record name | [1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-02-6 | |
Record name | 1-(5-Bromo-3-nitro-2-pyridinyl)-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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